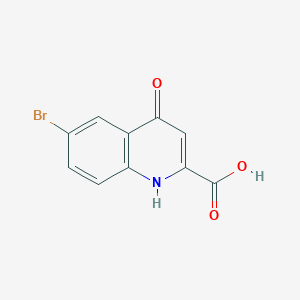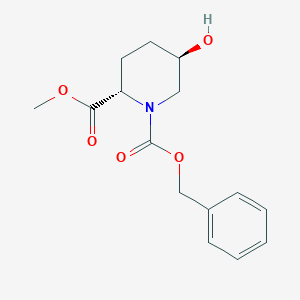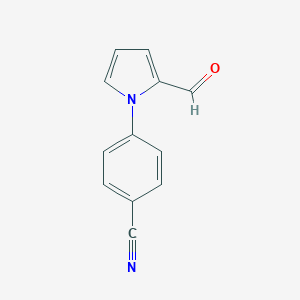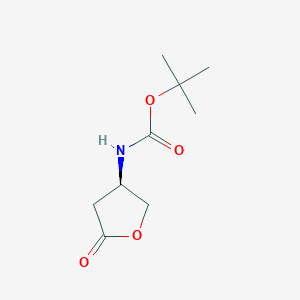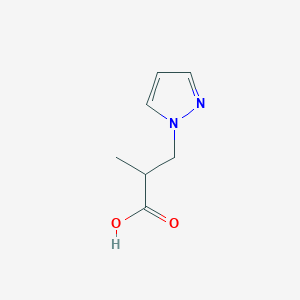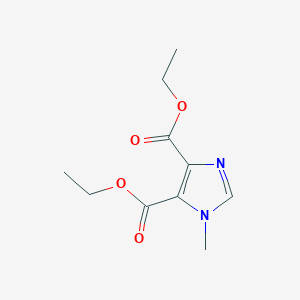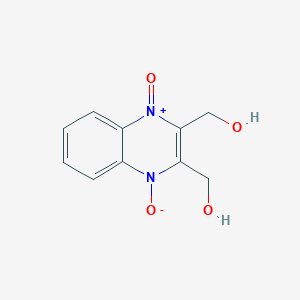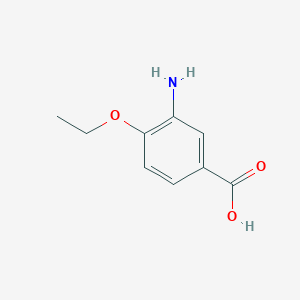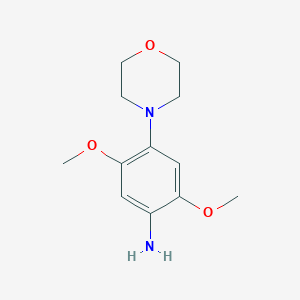
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the activation of AhR. Upon binding of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester to AhR, the complex translocates to the nucleus and binds to the xenobiotic response element (XRE) in the promoter region of target genes. This leads to the recruitment of co-activators such as p300/CBP and the initiation of transcription. The activation of AhR by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester also leads to the degradation of the receptor, which is mediated by the E3 ubiquitin ligase complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester are mainly mediated by the activation of AhR. The induction of CYP1A1 by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester leads to the metabolism of xenobiotics and the detoxification of carcinogens. The modulation of immune cells by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester suggests its potential as an immunomodulatory agent. The inhibition of cancer cell growth by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is likely due to the activation of AhR, which leads to the suppression of cell proliferation and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in lab experiments include its high potency as an AhR activator, its specificity for AhR over other nuclear receptors, and its stability in cell culture media. However, the limitations of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the research on Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include the identification of novel AhR ligands with improved pharmacological properties, the elucidation of the molecular mechanisms underlying the immunomodulatory and anticancer effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, and the development of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester as a therapeutic agent for various diseases. Furthermore, the use of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in combination with other drugs or therapies may enhance its efficacy and minimize its side effects.
Méthodes De Synthèse
The synthesis of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with isonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then esterified with ethanol to obtain Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester. The overall yield of the synthesis is around 35%.
Applications De Recherche Scientifique
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been extensively used in scientific research as an AhR activator. AhR is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been shown to induce the expression of CYP1A1, a cytochrome P450 enzyme that plays a crucial role in the metabolism of xenobiotics. It has also been shown to modulate the differentiation and function of immune cells such as T cells and dendritic cells. Furthermore, Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Propriétés
Numéro CAS |
50840-27-2 |
|---|---|
Nom du produit |
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester |
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
2-(2-methyl-4-oxoquinazolin-3-yl)ethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-15-5-3-2-4-14(15)16(21)20(12)10-11-23-17(22)13-6-8-18-9-7-13/h2-9H,10-11H2,1H3 |
Clé InChI |
UEZISRURWKIUEA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3 |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3 |
Autres numéros CAS |
50840-27-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



